Spectroscopic Blueprint of 2-Isopropylquinazolin-4-ol: An In-depth Technical Guide for Researchers
Spectroscopic Blueprint of 2-Isopropylquinazolin-4-ol: An In-depth Technical Guide for Researchers
Foreword: Deciphering the Molecular Architecture
In the landscape of medicinal chemistry and drug development, quinazolinone derivatives stand as a cornerstone scaffold, exhibiting a remarkable breadth of biological activities. Among these, 2-Isopropylquinazolin-4-ol presents a molecule of significant interest. Its therapeutic potential is intrinsically linked to its precise three-dimensional structure and electronic properties. Unraveling this molecular architecture is paramount for understanding its mechanism of action, optimizing its properties, and ensuring its purity and stability.
This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of 2-Isopropylquinazolin-4-ol. Moving beyond a mere recitation of data, this document, intended for researchers, scientists, and drug development professionals, delves into the causality behind the experimental choices and the logic of spectral interpretation. We will explore the molecule through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not only the data but also the field-proven insights necessary for its confident identification and characterization.
I. The Analytical Workflow: A Triad of Spectroscopic Techniques
The structural elucidation of a novel or synthesized compound like 2-Isopropylquinazolin-4-ol is not a linear process but rather a synergistic interplay of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our workflow is designed to maximize the information obtained at each stage, ensuring a self-validating system of analysis.
Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of 2-Isopropylquinazolin-4-ol.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, proximity, and coupling of atoms within the molecular framework.
A. Rationale for Experimental Choices
The selection of solvent and NMR experiment is critical for acquiring high-quality, interpretable data.
-
Solvent Selection (DMSO-d₆): For quinazolinone derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the typically solid quinazolinone, and its deuterated nature prevents overwhelming solvent signals in the ¹H NMR spectrum. Furthermore, the amide proton (N-H) of the quinazolinone ring is often clearly visible in DMSO-d₆, as proton exchange is slower than in protic solvents like methanol-d₄. This provides a crucial diagnostic signal.[1] The residual peak of DMSO-d₆ at ~2.50 ppm also serves as a convenient internal reference.[2]
-
Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution and sensitivity, which is particularly important for resolving the multiplets in the aromatic region.[3]
B. Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Isopropylquinazolin-4-ol in 0.6-0.7 mL of DMSO-d₆ in a 5 mm NMR tube.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of -2 to 13 ppm, pulse angle of 45°, and a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 0 to 200 ppm, pulse angle of 30°, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
C. Data Interpretation
¹H NMR (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.1 (broad s) | Singlet, broad | 1H | N-H |
| ~8.10 (d, J ≈ 8.0 Hz) | Doublet | 1H | Ar-H |
| ~7.78 (t, J ≈ 7.6 Hz) | Triplet | 1H | Ar-H |
| ~7.62 (d, J ≈ 7.9 Hz) | Doublet | 1H | Ar-H |
| ~7.46 (t, J ≈ 7.6 Hz) | Triplet | 1H | Ar-H |
| ~2.89 (sept, J ≈ 6.7 Hz) | Septet | 1H | CH-(CH₃)₂ |
| ~1.27 (d, J ≈ 6.7 Hz) | Doublet | 6H | CH-(CH ₃)₂ |
Source: Adapted from supporting information of a study on copper-catalyzed synthesis of quinazolinones.[4]
The downfield broad singlet at approximately 12.1 ppm is characteristic of the amide proton, a key feature confirming the quinazolinone core.[5] The aromatic region displays four distinct signals, consistent with a substituted benzene ring. The isopropyl group is identified by the septet for the methine proton and the corresponding doublet for the six equivalent methyl protons, with the characteristic coupling constant of ~6.7 Hz.
¹³C NMR (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 | C=O |
| ~150.0 | C-N |
| ~148.0 | Ar-C (quaternary) |
| ~134.5 | Ar-CH |
| ~126.5 | Ar-CH |
| ~126.0 | Ar-CH |
| ~121.0 | Ar-C (quaternary) |
| ~115.5 | Ar-CH |
| ~34.0 | C H-(CH₃)₂ |
| ~21.0 | CH-(C H₃)₂ |
Source: Interpretation based on typical chemical shifts for quinazolinones and alkyl groups.[4]
The carbonyl carbon at ~162.0 ppm is a definitive marker for the quinazolinone structure. The aromatic carbons appear in the expected region of ~115-150 ppm. The two signals for the isopropyl group are observed in the aliphatic region, with the methine carbon around 34.0 ppm and the methyl carbons at approximately 21.0 ppm.
III. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of different chemical bonds.
A. Rationale for Experimental Choices
-
Sampling Method (KBr Pellet): For solid samples like 2-Isopropylquinazolin-4-ol, the potassium bromide (KBr) pellet method is a robust and widely used technique.[5] KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and therefore does not interfere with the sample's spectrum.[6] This method allows for the analysis of the compound in its solid state, which can provide information about intermolecular interactions, such as hydrogen bonding.
B. Experimental Protocol: KBr Pellet Method
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of dry 2-Isopropylquinazolin-4-ol with approximately 100-200 mg of spectroscopic grade KBr in an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Record a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.
-
C. Data Interpretation
Expected IR Absorption Bands for 2-Isopropylquinazolin-4-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3000 | Medium, Broad | N-H stretching (hydrogen-bonded) |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2970-2870 | Medium | Aliphatic C-H stretching (isopropyl) |
| ~1680-1660 | Strong | C=O stretching (amide) |
| ~1620-1580 | Medium-Strong | C=N stretching and C=C aromatic ring stretching |
| ~1470 | Medium | C-H bending (isopropyl) |
| ~750 | Strong | Ortho-disubstituted benzene C-H out-of-plane bending |
The IR spectrum will be dominated by a strong absorption band in the region of 1680-1660 cm⁻¹, characteristic of the amide carbonyl group in the quinazolinone ring.[5] A broad band in the 3200-3000 cm⁻¹ region is indicative of the N-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding in the solid state. The presence of the isopropyl group will be confirmed by the aliphatic C-H stretching bands around 2970-2870 cm⁻¹ and a characteristic bending vibration near 1470 cm⁻¹.[7] Aromatic C-H stretches will appear just above 3000 cm⁻¹.
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.
A. Rationale for Experimental Choices
-
Ionization Method (Electron Ionization vs. Electrospray Ionization):
-
Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample.[4] This method typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that is highly reproducible and useful for structural elucidation.[8] For a relatively small and stable molecule like 2-Isopropylquinazolin-4-ol, EI-MS is an excellent choice.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that is particularly well-suited for larger, more polar, and thermally labile molecules.[9] It typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. While ESI could be used, EI is often preferred for initial characterization of this type of compound due to the rich structural information provided by its fragmentation pattern.
-
B. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample in the gas phase using a 70 eV electron beam.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
C. Data Interpretation
The mass spectrum will provide the molecular weight of the compound from the molecular ion peak (M⁺). The molecular formula of 2-Isopropylquinazolin-4-ol is C₁₁H₁₂N₂O, giving a molecular weight of 188.23 g/mol .
Expected Fragmentation Pattern
The fragmentation of 2-Isopropylquinazolin-4-ol in EI-MS is expected to proceed through several characteristic pathways, driven by the stability of the resulting fragments.
Caption: Plausible fragmentation pathways for 2-Isopropylquinazolin-4-ol under Electron Ionization.
-
Molecular Ion (m/z 188): The peak corresponding to the intact molecule after ionization.
-
Loss of a Methyl Radical (m/z 173): A common fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation.
-
Loss of Propene (m/z 146): A McLafferty rearrangement can lead to the elimination of a neutral propene molecule (C₃H₆).
-
Loss of an Isopropyl Radical (m/z 145): Cleavage of the bond between the isopropyl group and the quinazolinone ring results in the loss of an isopropyl radical (•C₃H₇), leading to a stable acylium ion.[10]
-
Quinazolinone Core Fragment (m/z 119): Subsequent loss of carbon monoxide (CO) from the m/z 145 fragment can lead to a fragment corresponding to the quinazolinone core.
V. Conclusion: A Unified Spectroscopic Portrait
The synergistic application of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic portrait of 2-Isopropylquinazolin-4-ol. The NMR data unequivocally establishes the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This in-depth guide, by not only presenting the data but also elucidating the rationale behind the analytical choices, empowers researchers to confidently synthesize, characterize, and further develop this and related quinazolinone derivatives. The protocols and interpretations provided herein serve as a robust foundation for quality control, structural verification, and future investigations into the promising biological activities of this important class of molecules.
VI. References
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]
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The Royal Society of Chemistry. (2016). Supporting Information: Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazolinones. [Link]
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Pharmaguideline Forum. (2020). In ir analysis why kbr background is required. [Link]
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Shimadzu. (n.d.). KBr Pellet Method. [Link]
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Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. [Link]
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Al-Omair, M. A. (2010). Synthesis and characterization of new quinazolinone derivatives. Molecules, 15(11), 8137-8148.
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The Royal Society of Chemistry. (2014). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. [Link]
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MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]
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National Center for Biotechnology Information. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. [Link]
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Chemistry LibreTexts. (2022). Fragmentation. [Link]
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AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]
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ResearchGate. (2010). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. [Link]
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National Center for Biotechnology Information. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]
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Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]
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ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. [Link]
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Frontiers. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. [Link]
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American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. [Link]
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The Royal Society of Chemistry. (2019). Supporting Information. [Link]
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MDPI. (2017). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
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ResearchGate. (2017). Py-IR spectra of Fe2(SO4)3a and Fe2(SO4)3/Al2(SO4)3b at 150 and 350 °C. [Link]
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Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]
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National Center for Biotechnology Information. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. [Link]
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ResearchGate. (2000). IR spectrum of H2SO4 species trapped in low temperature solid CO and in CO containing matrices. [Link]
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